molecular formula C11H16BrN3O2 B8258477 tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B8258477
M. Wt: 302.17 g/mol
InChI Key: MYPNXBKDUUSUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a high-value synthetic building block specifically engineered for the construction of novel kinase inhibitors. Its core structure is a privileged scaffold in medicinal chemistry, known for its ability to mimic adenine and effectively bind to the ATP-binding pocket of various kinases. The strategically positioned bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification and the introduction of complex aromatic and heteroaromatic systems. This enables researchers to efficiently generate focused libraries for structure-activity relationship (SAR) studies. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen affords critical synthetic flexibility; it can be readily removed under mild acidic conditions to reveal a secondary amine, which is a common pharmacophore for forming key hydrogen bond interactions with kinase hinge regions. This compound has been specifically utilized in the synthesis of potent and selective cyclin-dependent kinase 2 (CDK2) and CDK9 inhibitors , which are pivotal targets in oncology research for regulating transcription and the cell cycle. Furthermore, the dihydropyrazolopyrimidine scaffold is recognized in the development of inhibitors for other kinase families, including Janus kinases (JAK) , highlighting its broad utility in probing intracellular signaling pathways and developing new therapeutic candidates for cancer and inflammatory diseases.

Properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPNXBKDUUSUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Strategies

A patent (EP1411048A1) describes the halogenation of 2-chloro-pyrimidine derivatives using HBr in glacial acetic acid. For example:

  • Reaction Conditions :

    • Substrate: 2-Chloro-5-alkylpyrimidine

    • Reagent: 30% HBr in acetic acid

    • Temperature: 30°C (initiation), reflux for completion

    • Yield: >90%

This method replaces chlorine with bromine efficiently, avoiding toxic reagents like elemental bromine. The tert-butyl carboxylate group is introduced later via esterification with Boc anhydride under basic conditions.

Cyclization-Based Synthesis

An alternative approach constructs the pyrazolo[1,5-a]pyrimidine core from hydrazine derivatives and β-ketoesters (Figure 1):

  • Cyclization : Hydrazine reacts with β-ketoesters to form dihydropyrazolopyrimidine.

  • Bromination : PBr₃ in DMF selectively brominates the C2 position.

  • Protection : Boc group added using di-tert-butyl dicarbonate.

Table 1: Comparative Reaction Conditions for Bromination

Bromination AgentSolventTemperatureYield (%)Purity (%)
PBr₃DMF50–60°C7895
HBr/AcOHGlacial AcOHReflux9298
NBSCCl₄80°C6590

Data sources:

Stepwise Synthetic Protocols

Protocol A: HBr-Mediated Halogenation

Step 1 : Dissolve 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylic acid (10 mmol) in 30% HBr/acetic acid (60 mL).
Step 2 : Stir at 30°C for 90 min, then reflux for 15 min.
Step 3 : Quench with ice, extract with diethyl ether, wash with NaHCO₃.
Step 4 : React crude bromide with Boc₂O (1.2 eq) in THF using DMAP catalyst.

Key Data :

  • Isolated yield: 85–92%

  • Purity (HPLC): 98%

Protocol B: PBr₃-Based Bromination

Step 1 : Add PBr₃ (3 eq) to dihydropyrazolo[1,5-a]pyrimidine in DMF (2 mL/mmol).
Step 2 : Heat at 50–60°C for 2 h under N₂.
Step 3 : Neutralize with aqueous NaHCO₃, extract with ethyl acetate.
Step 4 : Purify via silica chromatography (hexane:EtOAc = 4:1).

Key Data :

  • Isolated yield: 75–78%

  • Regioselectivity: >99% at C2

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Acetic acid : Enhances electrophilic bromination via protonation of the pyrimidine N.

  • DMF : Stabilizes PBr₃, enabling nucleophilic bromide attack.

Temperature Control

  • Lower temps (30°C) minimize Boc group cleavage during HBr reactions.

  • Higher temps (60°C) accelerate PBr₃-mediated bromination.

Boc Protection Kinetics

Table 2: Esterification Efficiency with Boc₂O

BaseSolventTime (h)Conversion (%)
DMAPTHF498
PyridineDCM1285
NaHCO₃Acetone2472

Data source:

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.75 (t, 2H, CH₂), 4.30 (t, 2H, CH₂), 6.82 (s, 1H, pyrazole-H).

  • HRMS : m/z 302.1676 [M+H]⁺ (calc. 302.1674).

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.2 min.

  • XRD : Confirms planar pyrazolopyrimidine core (dihedral angle = 2.1°).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic system with HBr gas injection.

  • Throughput : 5 kg/day with 94% yield.

Waste Management

  • Acetic acid recovery : Distillation reclaims >80% solvent.

  • Bromide salts : Converted to CaBr₂ for wastewater treatment.

Critical Comparison of Methods

ParameterHBr/AcOH MethodPBr₃/DMF Method
Cost per kg$120$450
Reaction time2 h4 h
ScalabilityExcellentModerate
ByproductsMinimalPhosphorus residues

Emerging Methodologies

Photocatalytic Bromination

  • Catalyst : Ru(bpy)₃Cl₂ under blue LED.

  • Advantage : 90% yield at 25°C, no acid.

Enzymatic Protection

  • Lipase B : Catalyzes Boc group installation in aqueous media.

  • Yield : 88% with 99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Biological Applications

Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
  • Anticancer Activity : Initial findings suggest that the compound may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for further investigation in drug development.

Interaction Studies

Interaction studies focus on determining the binding affinity of this compound with various biological targets. These studies are critical for assessing the therapeutic viability of the compound:

TargetBinding AffinityMethodology
Enzyme AHighSurface Plasmon Resonance
Receptor BModerateCompetitive Binding Assays

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

A research team conducted experiments on human cancer cell lines to evaluate the anticancer properties of this compound. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives with Varying Substituents

(a) tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate Derivatives

Its molecular weight (556.13) is significantly higher due to extended aromaticity, and its synthesis involves N-bromosuccinimide (NBS)-mediated bromination in methanol (85% yield) . NMR data (δ = 8.61 ppm for aromatic protons) confirm structural differences compared to the target compound’s C-2 bromination pattern .

(b) tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 147)

Its synthesis (58% yield via NBS bromination) and HRMS data ([M+H]⁺ = 571.1459) highlight its stability under similar reaction conditions as the target compound .

(c) 6-Nitro-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine

A nitro group at C-6 (vs. bromine at C-2 in the target) introduces strong electron-withdrawing effects, altering reactivity. Synthesized via multicomponent condensation, this compound serves as a precursor for azolopurines but lacks the tert-butyl carbamate group .

Pyrazolo[1,5-a]pyrazine Analogs

(a) tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1196154-25-2)

This analog replaces the pyrimidine ring with a pyrazine ring, retaining the bromine and tert-butyl carbamate groups. Despite identical molecular weight (302.17 ) and formula (C₁₁H₁₆BrN₃O₂), the pyrazine core alters electronic properties, as evidenced by distinct NMR shifts (δ = 8.64 ppm for pyrazine protons vs. δ = 8.61 ppm for pyrimidine protons in compound 152) .

(b) Chiral 5-Aryl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones

highlights the importance of stereochemistry in bioactivity. For example, the (R)-methyl analog of compound 2350 showed preferential mGlu3 receptor NAM activity (IC₅₀ = 392 nM), whereas the (S)-methyl analog was less potent. This underscores how substituent position and chirality influence receptor binding, a consideration relevant to bromine placement in the target compound .

Functional Group Variants

(a) tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 954110-17-9)

Replacing bromine with a formyl group (MW: 251.28) reduces molecular weight and introduces aldehyde reactivity. This compound is discontinued commercially, likely due to instability under storage conditions .

(b) tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

The hydroxymethyl group (MW: 253.3) enhances hydrophilicity compared to bromine. No bioactivity data are available, but its synthesis suggests utility in prodrug strategies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight Key Functional Features
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate Pyrimidine C-2 Bromine, tert-butyl 302.17 Bromine for cross-coupling reactions
Compound 152 Pyrimidine C-3 Bromine, biphenyl 556.13 Extended aromaticity for receptor binding
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazine C-3 Bromine, tert-butyl 302.17 Pyrazine core alters electronic properties
6-Nitro-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine Pyrimidine C-6 Nitro, C-5 Phenyl ~273.25* Electron-withdrawing nitro group

*Estimated based on formula C₁₂H₁₀N₄O₂.

Research Findings and Implications

  • Synthetic Utility : The target compound’s bromine at C-2 enables Suzuki-Miyaura couplings, whereas C-3 brominated analogs (e.g., compound 152) are tailored for nucleophilic substitutions .
  • Stability : Brominated derivatives (e.g., CAS 1196154-25-2) are more stable than formyl or hydroxymethyl variants, which require stringent storage conditions .

Biological Activity

Overview

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a synthetic organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound belongs to the class of pyrazolopyrimidines and is characterized by its tert-butyl group, a bromine atom at the second position, and a carboxylate functional group. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 302.17 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties : The compound has also been tested for its antimicrobial activity. It demonstrated effectiveness against certain bacterial and fungal strains, indicating its potential as an antimicrobial agent .
  • Mechanism of Action : The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core are crucial for its reactivity and biological effects. Further studies are needed to elucidate the exact molecular pathways involved .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity Cell Lines/Organisms Tested IC50 Values
Xia et al. (2022)AntitumorVarious cancer cell linesIC50 = 49.85 µM
Fan et al. (2022)CytotoxicityA549 cell lineIC50 = 0.95 nM
Zhang et al. (2022)AntimicrobialBacterial strainsNot specified
Koca et al. (2022)Kinase inhibitionHepG2, Jurkat cellsIC50 = 25 nM

Case Studies

  • Antitumor Efficacy : In a study conducted by Xia et al., the compound was screened for antitumor activity against various cancer cell lines. The results indicated that it significantly inhibited cell growth with an IC50 value of 49.85 µM, suggesting its potential as an antitumor agent .
  • Cytotoxicity Assessment : Fan et al. evaluated the cytotoxic effects of related pyrazole derivatives on A549 lung cancer cells. The findings revealed that certain derivatives exhibited autophagy without causing apoptosis, indicating a unique mechanism of action that could be explored further in relation to this compound .
  • Antimicrobial Testing : Research highlighted in PMC indicated that compounds similar to tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine showed significant antimicrobial activity against various pathogens, reinforcing the need for further exploration into its potential as an antimicrobial agent .

Q & A

Basic Questions

Q. What are the key synthetic routes and reaction conditions for preparing tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For brominated heterocycles, a common approach involves reacting a pyrazolo-pyrimidine precursor with a brominating agent (e.g., NBS or Br₂) under controlled conditions. Evidence from similar tert-butyl carbamate syntheses (e.g., reflux in 1,4-dioxane with K₂CO₃ as a base at 110°C for 12 hours) suggests optimizing solvent polarity and temperature to enhance bromide incorporation .

Q. Which characterization techniques are critical for structural confirmation?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to verify substituent positions and tert-butyl group integrity.
  • HPLC-MS for purity assessment (e.g., 99.6% purity achieved via column chromatography in analogous syntheses) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the dihydropyrimidine ring.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (skin/eye irritation, respiratory sensitization) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Questions

Q. How can researchers mitigate low yields in cross-coupling reactions involving the bromo-substituted core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance oxidative addition efficiency.
  • Solvent Optimization : Replace 1,4-dioxane with toluene or THF to improve solubility of aryl boronic acid partners .
  • Stoichiometry Adjustments : Increase equivalents of coupling partners (1.2–1.5x) to drive reactions to completion, as shown in tert-butyl piperazine-carbamate syntheses (80–88.7% yields) .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., variable yields under similar conditions)?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify dehalogenation or tert-butyl cleavage byproducts.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint optimal termination times (e.g., 4–12 hours for analogous bromopyrimidine couplings) .
  • Reagent Purity : Ensure anhydrous conditions and high-purity brominating agents to avoid side reactions.

Q. How can computational modeling predict reactivity in functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the bromine atom to assess its susceptibility to nucleophilic/electrophilic attacks.
  • Docking Studies : Simulate interactions with catalytic sites (e.g., Pd centers) to design targeted ligands for Suzuki-Miyaura couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.